2,5-Dichlorobenzyl chloride
Overview
Description
2,5-Dichlorobenzyl chloride is an organic compound with the molecular formula C7H5Cl3. It is a derivative of benzyl chloride, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is a clear, colorless to pale yellow liquid and is used as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
2,5-Dichlorobenzyl chloride is an organic chemical compound Similar compounds like dichlorobenzyl alcohol have been reported to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This interaction with its targets leads to their inactivation, thereby inhibiting their function.
Biochemical Analysis
Biochemical Properties
It is known that chlorinated benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzyl chloride can be synthesized through the chloromethylation of 1,4-dichlorobenzene. This process involves the reaction of 1,4-dichlorobenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic gas-phase ammoxidation of 2,5-dichlorotoluene. This method is preferred due to its higher yield and lower reaction temperature compared to other methods .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation Reactions: It can be oxidized to form 2,5-dichlorobenzaldehyde or 2,5-dichlorobenzoic acid.
Reduction Reactions: It can be reduced to form 2,5-dichlorotoluene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reaction conditions typically involve moderate temperatures and solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield products like 2,5-dichlorobenzylamine, 2,5-dichlorobenzyl alcohol, and 2,5-dichlorobenzyl thiol.
- Oxidation reactions produce 2,5-dichlorobenzaldehyde and 2,5-dichlorobenzoic acid.
- Reduction reactions result in 2,5-dichlorotoluene .
Scientific Research Applications
2,5-Dichlorobenzyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Dichlorobenzyl chloride: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichlorobenzyl chloride: Chlorine atoms are at the 2 and 6 positions, leading to different steric and electronic effects compared to 2,5-dichlorobenzyl chloride.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where specific substitution patterns are required .
Properties
IUPAC Name |
1,4-dichloro-2-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZINLIPPVNUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181866 | |
Record name | 2,5-Dichlorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-49-5 | |
Record name | 2,5-Dichlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2745-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichlorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichloro-2-(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DICHLOROBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G46I9555FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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